{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Lipophilicity Drug-likeness Partition coefficient

{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1874730-42-3) is a C₂-symmetric spirocyclic primary alcohol belonging to the 1-oxaspiro[4.5]decane family, featuring a tetrahydrofuran ring spiro-fused to a 1,4-dimethylcyclohexane ring. With a molecular formula of C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹, it carries two methyl substituents at positions 6 and 9 of the cyclohexane ring and a hydroxymethyl group at position 2 of the oxolane ring.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Cat. No. B13203452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1CCC(C2(C1)CCC(O2)CO)C
InChIInChI=1S/C12H22O2/c1-9-3-4-10(2)12(7-9)6-5-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3
InChIKeyITSOLLWOZSVSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1874730-42-3) Is a Sought-After Spirocyclic Alcohol Scaffold for Fragrance and Medicinal Chemistry Procurement


{6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol (CAS 1874730-42-3) is a C₂-symmetric spirocyclic primary alcohol belonging to the 1-oxaspiro[4.5]decane family, featuring a tetrahydrofuran ring spiro-fused to a 1,4-dimethylcyclohexane ring [1]. With a molecular formula of C₁₂H₂₂O₂ and a molecular weight of 198.30 g·mol⁻¹, it carries two methyl substituents at positions 6 and 9 of the cyclohexane ring and a hydroxymethyl group at position 2 of the oxolane ring . The 1-oxaspiro[4.5]decane scaffold is a privileged structure in fragrance chemistry, where methyl-substituted derivatives are known to deliver woody, ambery, and patchouli-like olfactory profiles with odor thresholds reaching the sub-ng/L air range in structurally related acetyl analogs [2]. This compound is supplied at 95% purity by multiple reputable vendors as a research-grade building block for organic synthesis, fragrance development, and medicinal chemistry exploration .

Why Generic Spirocyclic Alcohols Cannot Substitute for {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol in Structure–Activity-Driven Research and Development


The olfactory and physicochemical properties of 1-oxaspiro[4.5]decane derivatives are exquisitely sensitive to the number, position, and stereochemistry of methyl substituents on the cyclohexane ring. In a systematic study of methyl-substituted acetyl-1-oxaspiro[4.5]decanes by Kraft and Popaj, shifting a single methyl group altered the odor threshold by more than 3-fold (from 0.094 ng/L to 0.027 ng/L air) and changed the olfactory character from woody–ambery to earthy–woody with metallic accents [1]. Even among constitutional isomers sharing the identical molecular formula C₁₂H₂₂O₂—such as the 6,8-dimethyl, 6,10-dimethyl, 7,8-dimethyl, and 8,8-dimethyl regioisomers—the spatial orientation of the methyl groups dictates the shape, lipophilicity, and ultimately the biological or organoleptic interaction of the molecule [2]. The 6,9-dimethyl substitution pattern of the target compound places both methyl groups on the cyclohexane ring in a 1,4-relationship, creating a distinct topological distribution of hydrophobic bulk compared to the 1,3-relationship in the 6,8-dimethyl isomer or the geminal 8,8-dimethyl arrangement [3]. Substituting any of these regioisomers without experimental validation risks introducing uncharacterized differences in target binding, olfactory profile, metabolic stability, or synthetic reactivity that can derail structure–activity relationship campaigns or fragrance formulation consistency.

Quantitative Differential Evidence for {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol vs. Closest In-Class Analogs: A Head-to-Head Procurement Guide


Computed Lipophilicity (XLogP3-AA): {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol vs. Unsubstituted Parent {1-Oxaspiro[4.5]decan-2-yl}methanol

The addition of two methyl groups at positions 6 and 9 increases the computed octanol–water partition coefficient (XLogP3-AA) by approximately 0.9 log units compared to the unsubstituted parent scaffold, indicating substantially higher lipophilicity and membrane permeability potential [1][2]. This is consistent with the Hansch π-contribution of approximately 0.5 log units per methyl group for aliphatic systems. The increased logP value positions this compound in a more favorable lipophilicity range (logP 2–4) for blood–brain barrier penetration and intracellular target engagement, relative to the more hydrophilic parent (XLogP3-AA = 1.6) which falls below typical CNS drug-like thresholds [2].

Lipophilicity Drug-likeness Partition coefficient

Molecular Topology and Heavy Atom Count: Differentiating {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol from the Unsubstituted Parent Scaffold

The target compound possesses 14 heavy atoms (C and O) compared to 12 heavy atoms in the unsubstituted {1-oxaspiro[4.5]decan-2-yl}methanol scaffold, corresponding to the addition of two methyl carbons [1][2]. Despite the increased molecular weight (198.30 vs. 170.25 g·mol⁻¹), the topological polar surface area (TPSA) remains identical at 29.5 Ų for both compounds, as the methyl substituents are appended to the cyclohexane ring and do not alter the count of hydrogen-bond donors (1) or acceptors (2) [1][2]. The rotatable bond count also remains constant at 1 (the CH₂–OH bond). This means the 6,9-dimethyl substitution increases hydrophobic surface area and molecular volume without increasing polarity, resulting in a net shift of the physicochemical profile toward higher logP and lower aqueous solubility while preserving hydrogen-bonding capacity.

Molecular topology Scaffold diversity Heavy atom count

Regioisomeric Differentiation: {6,9-Dimethyl} vs. {6,10-Dimethyl} and {6,8-Dimethyl} Substitution Patterns in 1-Oxaspiro[4.5]decan-2-yl-methanol Series

All dimethyl-substituted regioisomers of 1-oxaspiro[4.5]decan-2-yl-methanol share the identical molecular formula C₁₂H₂₂O₂ and molecular weight 198.30 g·mol⁻¹, and are generally supplied at a standard purity specification of 95% . However, the three-dimensional spatial distribution of methyl groups differs fundamentally among isomers: the 6,9-dimethyl arrangement places substituents in a 1,4-relationship on the cyclohexane ring, whereas 6,8-dimethyl places them in a 1,3-relationship, and 6,10-dimethyl places one methyl at the ring junction carbon [1]. In a systematic study of methyl-substituted acetyl-1-oxaspiro[4.5]decanes, Kraft and Popaj demonstrated that different methyl substitution patterns on the cyclohexane ring produce distinct odor characters (woody–ambery vs. earthy–woody) and odor threshold values differing by up to 3.5-fold (0.094 vs. 0.027 ng/L air) among structurally closely related compounds [1]. Although these quantitative olfactory data were generated for acetyl rather than alcohol derivatives, they establish the class-level principle that methyl group position on the 1-oxaspiro[4.5]decane core is a critical determinant of functional properties.

Regioisomerism Structure–activity relationship Substitution pattern

Class-Level Olfactory SAR: Odor Character and Threshold Sensitivity to Methyl Substitution in the 1-Oxaspiro[4.5]decane Series

The 1-oxaspiro[4.5]decane scaffold is a validated odorant pharmacophore that delivers woody, ambery, and patchouli-type olfactory profiles when appropriately substituted with methyl groups [1][2]. In the Kraft and Popaj (2008) study, the acetyl-substituted analog (5′R*,7′S*,8′S*)-1-(4′,4′,7′,8′-tetramethyl-1′-oxaspiro[4.5]decan-7′-yl)ethan-1-one exhibited a woody–ambery odor with a threshold of 0.027 ng/L air, ranking among the most potent spirocyclic odorants reported [2]. The parent spiro[4.5]decane hydrocarbon (CAS 176-63-6) has a computed logP of 3.51–4.90 (depending on estimation method), while the introduction of the ether oxygen and hydroxymethyl group in the target compound reduces logP to 2.5 while introducing hydrogen-bonding capacity [3][1]. This positions the compound in a physicochemical niche where lipophilicity is sufficient for substantivity on substrates yet polarity enables formulation in aqueous–ethanolic fragrance bases and compatibility with polar biological targets.

Olfactory science Odor threshold Fragrance chemistry

Purity Benchmarking: {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol Consistency Across Independent Suppliers

The target compound is uniformly supplied at a minimum purity specification of 95% across multiple independent vendors, including AKSci (Cat. No. 4767EJ) and Leyan (Product No. 2108980), with CAS registry number 1874730-42-3 consistently assigned . This cross-vendor consistency in purity specification is identical to that reported for the regioisomeric analogs {6,10-dimethyl} (AKSci 2458EN, 95%) and {7,8-dimethyl} (Bidepharm, 95%), indicating a standardized quality benchmark across the dimethyl-1-oxaspiro[4.5]decan-2-yl-methanol series . However, suppliers do not routinely disclose enantiomeric or diastereomeric purity, and the compound is assumed to be supplied as a racemic or diastereomeric mixture at the C2 and C6/C9 stereocenters, a critical consideration for applications where stereochemistry impacts biological or olfactory activity .

Purity specification Quality control Vendor comparison

Optimal Research and Industrial Application Scenarios for {6,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol


Fragrance Discovery: Woody–Ambery Odorant Lead Optimization

Based on the class-level evidence that methyl-substituted 1-oxaspiro[4.5]decane derivatives deliver woody–ambery olfactory profiles with odor thresholds as low as 0.027 ng/L air [2], {6,9-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol serves as a strategic alcohol intermediate for fragrance lead optimization. Its primary alcohol group at C2 enables systematic esterification with diverse acyl groups (acetyl, propionyl, isobutyryl) to generate odorant libraries, mimicking the SAR established by Kraft and Popaj where acetyl derivatives exhibited the lowest odor thresholds [2]. The 6,9-dimethyl topology provides a 1,4-substitution pattern on the cyclohexane ring that is distinct from the 6,10-dimethyl isomer previously described in Firmenich patents [1], offering a new point of chemical space for intellectual property generation in fragrance discovery programs. The computed XLogP3-AA of 2.5 and unchanged TPSA of 29.5 Ų relative to the unsubstituted parent [3] suggest that esters derived from this alcohol will exhibit balanced hydrophobicity suitable for both alcoholic perfume formulations and fabric-care applications requiring medium substantivity.

Medicinal Chemistry: Spirocyclic Fragment and Scaffold for CNS-Targeted Libraries

The 1-oxaspiro[4.5]decane core is an underexplored spirocyclic scaffold with favorable drug-like computed properties, and the 6,9-dimethyl substitution increases the fraction of sp³-hybridized carbons (Fsp³) by adding two methyl groups to the cyclohexane ring [1]. The computed XLogP3-AA of 2.5 [1] falls within the optimal CNS drug-like range (logP 2–4), while the topological polar surface area of 29.5 Ų [1] is well below the 60–70 Ų threshold commonly associated with poor blood–brain barrier penetration. The single primary alcohol provides a versatile synthetic handle for further elaboration—oxidation to the aldehyde or carboxylic acid, conversion to a leaving group (tosylate, mesylate) for nucleophilic displacement, or attachment to pharmacophores via ester or ether linkages. The compound can thus serve as a spirocyclic fragment for fragment-based drug discovery (FBDD) or as a late-stage diversification intermediate in medicinal chemistry programs targeting GPCRs, ion channels, or enzymes where the spirocyclic architecture has demonstrated value [2].

Chemical Biology: Probe Design Leveraging the Spirocyclic Scaffold's Conformational Rigidity

The 1-oxaspiro[4.5]decane system imposes conformational restriction on the cyclohexane ring due to the spiro-fusion with the tetrahydrofuran, reducing the number of accessible chair conformations compared to a free cyclohexane [1]. The 6,9-dimethyl substitution further biases the conformational equilibrium by introducing 1,3-diaxial interactions that favor specific ring conformers. This conformational pre-organization is valuable in chemical probe design, where reducing entropic penalties upon target binding can enhance affinity. The hydroxymethyl group provides a minimally perturbing attachment point for biotin, fluorophores, or photoaffinity labels without significantly altering the spirocyclic core's conformational properties. The compound's computed properties—single hydrogen bond donor, two acceptors, and moderate lipophilicity—are consistent with lead-like or fragment-like chemical probes suitable for cellular target engagement assays.

Synthetic Methodology Development: Spirocyclization and C–H Functionalization Substrate

The compound represents a valuable substrate for synthetic methodology development due to its well-defined spirocyclic architecture containing both an ether oxygen and a primary alcohol in distinct steric environments [1]. The ether oxygen at the spiro center is relatively hindered, while the primary alcohol is more accessible, enabling chemoselective transformations. The presence of two methyl-substituted tertiary carbons (C6 and C9) on the cyclohexane ring provides sites for C–H activation and functionalization studies, allowing methodologists to explore regioselectivity in the context of a conformationally constrained spirocyclic framework. The 95% purity specification from commercial suppliers provides sufficient quality for initial screening, while the identity of the compound is unambiguously established by its CAS registry number 1874730-42-3 and PubChem CID 126983782 [1].

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